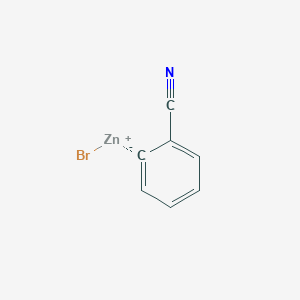

2-Cyanophenylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyanophenylzinc bromide is a useful research compound. Its molecular formula is C7H4BrNZn and its molecular weight is 247.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Cyanophenylzinc bromide (CAS Number: 131379-17-4) is an organozinc compound that has garnered interest in synthetic organic chemistry, particularly in the context of pharmaceutical development. Its ability to facilitate carbon-carbon bond formation makes it a valuable reagent in various chemical reactions, including cross-coupling reactions. This article explores the biological activity of this compound, emphasizing its applications, mechanisms, and relevant case studies.

This compound is characterized by its ability to act as a nucleophile in reactions involving electrophiles. The presence of the cyano group enhances its reactivity, allowing it to participate in a variety of transformations.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrN |

| Molecular Weight | 215.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents |

| CAS Number | 131379-17-4 |

Biological Activity

The biological activity of this compound primarily relates to its utility in synthesizing biologically active compounds. This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and cancers.

The mechanisms through which this compound exerts its biological effects are largely dependent on the derivatives synthesized from it. For instance, compounds derived from this reagent have shown potential as:

- Antidiabetic Agents : As an intermediate for drugs like alogliptin benzoate, which is used in the treatment of type II diabetes .

- Anticancer Agents : The synthesis of various aryl cyanides has been linked to anticancer properties due to their ability to inhibit specific cancer cell lines .

Case Studies

-

Synthesis of Antidiabetic Compounds :

A study demonstrated that this compound could be utilized to synthesize alogliptin benzoate through a series of reactions involving palladium catalysis. The process yielded high-quality products with significant biological activity against type II diabetes . -

Cross-Coupling Reactions :

Research highlighted the effectiveness of this compound in nickel-catalyzed cross-coupling reactions. These reactions facilitated the formation of complex molecules that exhibited promising biological activities, including anti-inflammatory and anticancer properties .

Table 2: Biological Applications Derived from this compound

| Application | Compound Example | Target Condition |

|---|---|---|

| Antidiabetic | Alogliptin Benzoate | Type II Diabetes |

| Anticancer | Various Aryl Cyanides | Cancer Treatment |

| Anti-inflammatory | Phenolic Derivatives | Inflammation |

Recent Advances

Recent advancements in synthetic methodologies have improved the efficiency and selectivity of reactions involving this compound. Studies indicate that using lithium aryl zincates can facilitate transmetalation steps, enhancing yields and enantioselectivity in product formation . This progress underscores the compound's relevance in contemporary medicinal chemistry.

特性

IUPAC Name |

benzonitrile;bromozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGSYMTOCNGNW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C#N.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。